5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole
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Overview
Description
This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “methyl” groups suggest the presence of -CH3 groups, and “phenoxy” indicates a phenol group connected through an oxygen atom. The “oxazole” part suggests a five-membered ring containing one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure would be based on the arrangement of the atoms and the bonds between them. The oxazole ring, being a heterocyclic compound, would form the core of the molecule, with the methyl and phenoxy groups attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the methyl and phenoxy groups could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. The presence of the polar oxazole ring and phenoxy group might influence these properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKRXKODKZLHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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